molecular formula C12H13N3O2 B8345921 N-(5-Methylisoxaz-3-oyl)-4-Aminobenzylamine

N-(5-Methylisoxaz-3-oyl)-4-Aminobenzylamine

Cat. No. B8345921
M. Wt: 231.25 g/mol
InChI Key: UFMKAQJKMIWBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06369070B1

Procedure details

4-Aminobenzylamine (265 mg, 2.17 mmol) and 5-methyl-3-isoxazoyl chloride (316 mg, 2.17 mmol) were converted to the title compound by the procedure of Preparation 1 except that a 2:1 mixture of mono to bis acylated products resulted which were separated by partitioning the mixture in 100 mL of ethyl acetate and 100 mL of 1N aqueous hydrochloric acid. The organic was extracted an additional two times with the acid and the combined acid extracts were made basic (about pH 8) with saturated aqueous sodium bicarbonate. This basic solution was extracted with ethyl acetate and the organic extracts were dried over magnesium sulfate, filtered, and concentrated to yield 94 mg of the monoacylated title compound. (18.7%). MS(FD) m/z 231 (M+). IR(KBr) υ=3334, 1646, 1551, 1519, 1459 cm−1.
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[CH3:10][C:11]1[O:15][N:14]=[C:13]([C:16](Cl)=[O:17])[CH:12]=1>>[CH3:10][C:11]1[O:15][N:14]=[C:13]([C:16]([NH:7][CH2:6][C:5]2[CH:8]=[CH:9][C:2]([NH2:1])=[CH:3][CH:4]=2)=[O:17])[CH:12]=1

Inputs

Step One
Name
Quantity
265 mg
Type
reactant
Smiles
NC1=CC=C(CN)C=C1
Name
Quantity
316 mg
Type
reactant
Smiles
CC1=CC(=NO1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NO1)C(=O)NCC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.